PDK1 Kinase Inhibition: Target Engagement Profile Versus In-Class Comparators
This compound is mapped to the DrugMAP database as 'Thiazole carboxamide derivative 28' with a curated target assignment to Pyruvate dehydrogenase kinase 1 (PDHK1/PDK1), a vulnerability target in metastatic and solid tumors [1]. In contrast, the closely related 2-aminothiazole-4-carboxamide class is predominantly associated with CHK1 kinase inhibition, exhibiting IC50 values in the low nanomolar range (e.g., compound 39 bound to CHK1 kinase domain, PDB 4HYH) but with no reported PDK1 activity [2]. This target class divergence—PDK1 versus CHK1—is driven by the N-benzyl-N-isopropyl amide substitution, which is absent in CHK1-targeted analogs.
| Evidence Dimension | Primary biochemical target |
|---|---|
| Target Compound Data | PDHK1/PDK1 (curated target assignment, quantitative IC50 not publicly disclosed in primary literature) |
| Comparator Or Baseline | 2-Aminothiazole-4-carboxamide class: CHK1 kinase (IC50 < 100 nM for optimized leads) |
| Quantified Difference | Target class shift: PDK1 (AGC kinase family) versus CHK1 (CAMK kinase family); no cross-target activity reported |
| Conditions | Curated database target mapping (DrugMAP); X-ray crystallography for CHK1 comparator (PDB 4HYH) |
Why This Matters
This dictates the relevant disease model: PDK1-driven cancers (e.g., breast, colon, lung) vs. CHK1-dependent tumors; procurement for PDK1-focused programs requires this specific chemotype.
- [1] DrugMAP. Thiazole carboxamide derivative 28. Drug Target: PDHK1. Indication: Metastatic cancer, Solid tumour/cancer. View Source
- [2] Huang, X., Cheng, C.C., Fischmann, T.O., et al. (2012). Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors. PDB 4HYH. Bioorg. Med. Chem. View Source
